methyl(2-methylbutan-2-yl)amine hydrochloride

Description

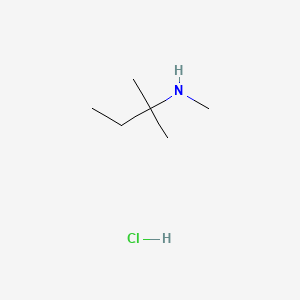

Methyl(2-methylbutan-2-yl)amine hydrochloride is a branched alkylamine hydrochloride. Its structure consists of a methyl group and a 2-methylbutan-2-yl group attached to the nitrogen atom, forming a secondary amine. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

N,2-dimethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5-6(2,3)7-4;/h7H,5H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYGZUCHNAVIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183934 | |

| Record name | Propylamine, N,1,1-trimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-67-8 | |

| Record name | Propylamine, N,1,1-trimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, N,1,1-trimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-methylbutan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2-methylbutan-2-yl)amine hydrochloride involves the reaction of 2-methylbutan-2-amine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt . The reaction can be represented as follows:

2-methylbutan-2-amine+HCl→methyl(2-methylbutan-2-yl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylbutan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

Organic Synthesis

Methyl(2-methylbutan-2-yl)amine hydrochloride serves as a crucial reagent in organic synthesis. It is utilized as an intermediate in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are beneficial in synthetic pathways.

Case Study: In a study exploring novel synthetic routes for pharmaceutical agents, this compound was employed to create complex amine derivatives, demonstrating its utility as a building block in drug development.

Biochemical Studies

In biological research, this compound is used to investigate the effects of amines on cellular systems. Its role as an organic buffer facilitates various biochemical assays.

Case Study: Research conducted at a leading university examined the impact of this compound on enzyme activity. The findings indicated that it could modulate enzyme kinetics, providing insights into metabolic pathways.

Pharmaceutical Development

This compound is explored for its potential therapeutic applications, particularly as a precursor in synthesizing pharmaceutical agents targeting neurological disorders.

Case Study: A pharmaceutical company investigated the compound's efficacy in synthesizing new antidepressants. Initial results showed promising activity in preclinical models, warranting further exploration.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and as a catalyst in specific reactions. Its ability to facilitate chemical transformations under mild conditions makes it valuable in manufacturing processes.

Case Study: An industrial application involved using this compound as a catalyst in the production of fine chemicals, where it significantly improved reaction yields compared to traditional catalysts.

Mechanism of Action

The mechanism of action of methyl(2-methylbutan-2-yl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound is compared to three classes of amine hydrochlorides:

Amino ester hydrochlorides (e.g., (R)-Methyl 2-amino-2-methylbutanoate hydrochloride [], Ethyl 2-amino-2-ethylbutanoate hydrochloride []).

Aromatic-substituted amine hydrochlorides (e.g., methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride []).

Tertiary amines for CO₂ capture (e.g., methyl diethanol amine, MDEA []).

Key Structural Features:

| Compound | Molecular Formula | Structure Type | Functional Groups |

|---|---|---|---|

| Methyl(2-methylbutan-2-yl)amine HCl | C₆H₁₄ClN | Secondary amine | Branched alkyl, HCl salt |

| (R)-Methyl 2-amino-2-methylbutanoate HCl | C₆H₁₄ClNO₂ | Amino ester | Ester, primary amine, HCl salt |

| MDEA (tertiary amine) | C₅H₁₃NO₂ | Tertiary amine | Two ethanol groups, HCl salt |

Physical and Chemical Properties

Nitrogen Content and Reactivity:

- MDEA : Nitrogen content increases by 23 wt.% after impregnation into mesoporous carbon, enhancing CO₂ adsorption via amine-CO₂ interactions .

- Amino ester hydrochlorides: Higher polarity due to ester groups, making them prone to hydrolysis compared to alkylamines.

- Target compound : Expected intermediate basicity (secondary amine) with moderate reactivity, influenced by steric hindrance from branching.

Solubility and Stability:

- MDEA: High water solubility due to tertiary amine structure and ethanol groups; stable under CO₂ capture conditions .

- Aromatic analogs : Lower solubility in water due to hydrophobic aromatic rings (e.g., 2-chlorophenyl group in ).

- Target compound: Likely soluble in polar solvents (e.g., methanol, water) due to HCl salt, with stability dependent on alkyl branching.

CO₂ Capture (MDEA):

- MDEA-impregnated mesoporous carbon achieves a CO₂ adsorption capacity of 2.63 mmol/g , surpassing unmodified materials by 64% . This is attributed to amine-CO₂ chemisorption and mesoporous structure .

Pharmaceutical Intermediates:

- Amino ester hydrochlorides (e.g., ) serve as chiral building blocks in drug synthesis.

- 2-Methoxyamphetamine hydrochloride () is used in forensic research, highlighting the role of amine hydrochlorides in bioactive molecules.

Target Compound:

- Potential applications in organic synthesis or catalysis due to its branched alkyl structure, which may confer selectivity in reactions.

Data Tables

Table 1: Key Properties of Selected Amine Hydrochlorides

Table 2: Structural Impact on Properties

| Feature | Target Compound | Amino Esters | MDEA |

|---|---|---|---|

| Reactivity with CO₂ | Low (secondary amine) | N/A | Moderate (tertiary amine) |

| Hydrolysis Stability | High | Low (ester susceptible) | High |

| Solubility | High in polar solvents | Moderate (ester polarity) | High (water-soluble) |

Research Findings and Limitations

- MDEA : Superior CO₂ adsorption is achieved through a combination of chemical (amine-CO₂ reaction) and physical (mesoporous structure) mechanisms .

- Amino esters: Their ester groups limit thermal stability but enhance versatility in synthesis .

- Target compound : Data gaps exist regarding its exact adsorption capacity or catalytic performance. Further studies are needed to explore its practical applications.

Biological Activity

Methyl(2-methylbutan-2-yl)amine hydrochloride, with the molecular formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily studied for its interactions with biological systems, particularly in the context of metabolic processes and potential therapeutic applications. Research indicates that this compound exhibits significant biological activity, including modulation of mitochondrial functions and interactions with various receptors.

Key Biological Effects

- Mitochondrial Function : The compound has been shown to activate mitochondrial uncoupling, which enhances energy expenditure and reduces the production of reactive oxygen species (ROS) in cells. This activity suggests its potential utility in metabolic research related to obesity and type 2 diabetes management.

- Receptor Interaction : this compound has been reported to inhibit the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption across different cell types.

- Safety Profile : Preliminary studies indicate that the compound has a favorable safety profile, with no significant toxicity reported at concentrations typically used in scientific investigations.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The modulation of these targets can lead to various biochemical and physiological responses:

- Enzymatic Modulation : The compound may influence enzyme activity related to metabolic pathways, thereby affecting energy metabolism.

- Receptor Modulation : By interacting with receptors like CB1, it can alter signaling pathways that regulate energy balance and metabolic homeostasis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₁₆ClN | Active in mitochondrial uncoupling |

| 2-Methylbutylamine | C₅H₁₃N | Different pharmacological profile |

| 2-(Methylamino)butane hydrochloride | C₅H₁₃ClN | Distinct chemical behavior |

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Metabolic Studies : Research focusing on metabolic pathways has demonstrated that this compound can significantly enhance mitochondrial function, suggesting its potential as a therapeutic agent in conditions characterized by impaired metabolism.

- Pharmacological Applications : Investigations into its pharmacological properties have revealed promising results regarding its role as a precursor in the synthesis of pharmaceutical agents, indicating potential applications in drug development.

- Safety Assessments : Evaluations of toxicity have shown that this compound does not exhibit significant adverse effects at therapeutic doses, making it a candidate for further clinical exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.